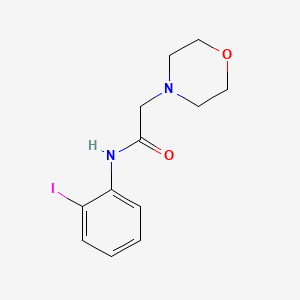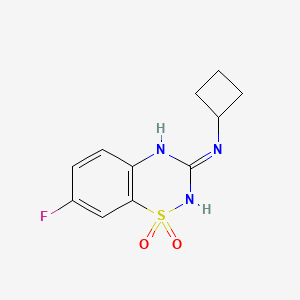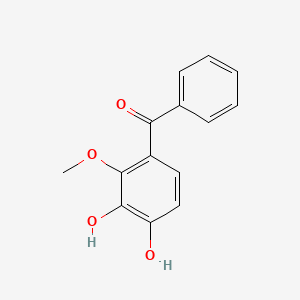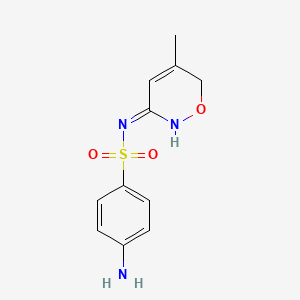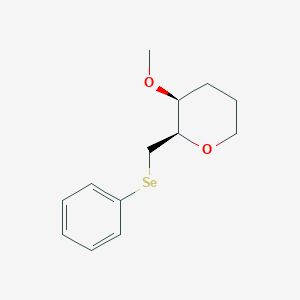![molecular formula C17H22N4 B12565029 1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane CAS No. 306971-01-7](/img/structure/B12565029.png)
1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane is a heterocyclic compound that features a diazepane ring substituted with two pyridin-2-ylmethyl groups. This compound is of interest due to its potential applications in coordination chemistry, catalysis, and medicinal chemistry. The presence of nitrogen atoms in both the diazepane and pyridine rings allows for versatile coordination with metal ions, making it a valuable ligand in the synthesis of metal complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane can be synthesized through a multi-step process involving the reaction of pyridine-2-carboxaldehyde with 1,4-diazepane. The general synthetic route involves the following steps:
Formation of Schiff Base: Pyridine-2-carboxaldehyde is reacted with 1,4-diazepane in the presence of an acid catalyst to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; typically carried out in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Functionalized derivatives with different substituents on the pyridine rings.
Scientific Research Applications
1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane has a wide range of scientific research applications, including:
Coordination Chemistry:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting metal ions in biological systems.
Biological Studies: Studied for its interactions with biomolecules and potential as a therapeutic agent.
Industrial Applications: Used in the synthesis of advanced materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane involves its ability to coordinate with metal ions through the nitrogen atoms in the diazepane and pyridine rings. This coordination can stabilize metal ions in specific oxidation states, facilitating catalytic reactions. The compound can also interact with biological targets, such as enzymes and receptors, through metal coordination, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: A simpler analog without the pyridine substituents, used as a building block in organic synthesis.
Pyridine-2-carboxaldehyde: A precursor in the synthesis of 1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane, used in various organic reactions.
1,4-Bis(pyridin-2-ylmethyl)piperazine: A similar compound with a piperazine ring instead of a diazepane ring, used in coordination chemistry and medicinal chemistry.
Uniqueness
This compound is unique due to its combination of a diazepane ring and pyridine substituents, providing versatile coordination sites for metal ions. This makes it a valuable ligand in the synthesis of metal complexes with specific catalytic and biological properties.
Properties
CAS No. |
306971-01-7 |
|---|---|
Molecular Formula |
C17H22N4 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1,4-bis(pyridin-2-ylmethyl)-1,4-diazepane |
InChI |
InChI=1S/C17H22N4/c1-3-8-18-16(6-1)14-20-10-5-11-21(13-12-20)15-17-7-2-4-9-19-17/h1-4,6-9H,5,10-15H2 |
InChI Key |
VDJLFTNSFVEGCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)CC2=CC=CC=N2)CC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


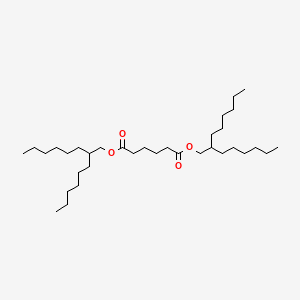

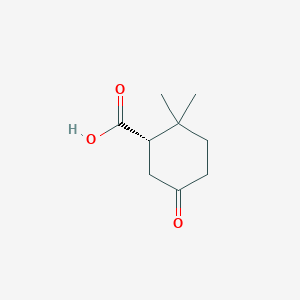
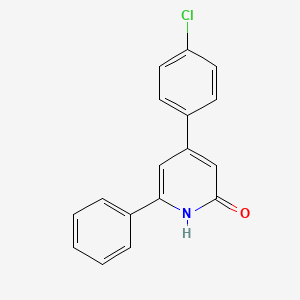
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)
